molecular formula C11H11NO2S B577579 2-(1-Methylethyl)-5-benzothiazolecarboxylic acid CAS No. 1368530-92-0

2-(1-Methylethyl)-5-benzothiazolecarboxylic acid

Cat. No.: B577579
CAS No.: 1368530-92-0
M. Wt: 221.274
InChI Key: SLCMRYDRRSPOKH-UHFFFAOYSA-N
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Description

2-(1-Methylethyl)-5-benzothiazolecarboxylic acid is an organic compound with a complex structure that includes a benzothiazole ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylethyl)-5-benzothiazolecarboxylic acid typically involves the reaction of benzothiazole derivatives with isopropyl groups under specific conditions. One common method includes the use of formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . This reaction yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylethyl)-5-benzothiazolecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzothiazole ring undergoes substitution with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid in the presence of sulfuric acid are used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzothiazole derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-(1-Methylethyl)-5-benzothiazolecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylethyl)-5-benzothiazolecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, influencing their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylethyl)-benzothiazole
  • 5-Benzothiazolecarboxylic acid
  • 2-(1-Methylethyl)-4-benzothiazolecarboxylic acid

Uniqueness

2-(1-Methylethyl)-5-benzothiazolecarboxylic acid is unique due to the specific positioning of the isopropyl group and the carboxylic acid on the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

2-propan-2-yl-1,3-benzothiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-6(2)10-12-8-5-7(11(13)14)3-4-9(8)15-10/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCMRYDRRSPOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(S1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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